molecular formula C19H18N2O5S B12218656 7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide

7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B12218656
M. Wt: 386.4 g/mol
InChI Key: GALWRIKXWRMVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is a chromene-based sulfonamide derivative with a molecular weight of 358.37 (C₁₇H₁₄N₂O₅S) and CAS number 873081-47-1 . Its structure features a 4-oxo-chromene core substituted with a methyl group at position 7 and a carboxamide-linked ethyl-sulfamoylphenyl moiety. This compound is part of a broader class of carbonic anhydrase inhibitors (CAIs), where the sulfonamide group acts as a zinc-binding motif critical for enzyme inhibition .

Properties

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]chromene-2-carboxamide

InChI

InChI=1S/C19H18N2O5S/c1-12-2-7-15-16(22)11-18(26-17(15)10-12)19(23)21-9-8-13-3-5-14(6-4-13)27(20,24)25/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H2,20,24,25)

InChI Key

GALWRIKXWRMVDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Three-Step Synthesis via Chromene Ester Intermediate

This approach, adapted from chromene carboxamide syntheses, involves sequential esterification, hydrolysis, and amidation.

Formation of Methyl 7-Methyl-4-Oxo-4H-Chromene-2-Carboxylate

The chromene ester is synthesized by condensing 2-hydroxyacetophenone derivatives with dimethyl oxalate under basic conditions. For 7-methyl substitution, 2-hydroxy-5-methylacetophenone reacts with dimethyl oxalate in ethanol using sodium ethoxide as a base. The reaction proceeds via Claisen-Schmidt condensation, yielding the chromene ester as a pale-yellow solid. Key parameters:

  • Solvent : Ethanol (anhydrous)
  • Base : Sodium ethoxide (1.2 equiv)
  • Temperature : Reflux (78°C) for 6–8 hours
  • Yield : 70–80%

Hydrolysis to Chromene Carboxylic Acid

The ester is hydrolyzed using aqueous NaOH (2M) at 60°C for 3 hours, followed by acidification with HCl to precipitate the carboxylic acid. Purification via recrystallization from ethanol/water affords the acid in 80–90% yield.

Amidation with 2-(4-Sulfamoylphenyl)Ethylamine

The carboxylic acid is activated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and coupled with 2-(4-sulfamoylphenyl)ethylamine in dichloromethane. After stirring at room temperature for 12 hours, the product is purified via flash chromatography (dichloromethane/methanol, 9:1) and recrystallized from dichloromethane/n-hexane.

  • Coupling Agent : PyBOP (1.5 equiv)
  • Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
  • Yield : 60–75%
Table 1. Three-Step Synthesis Performance
Step Yield (%) Purity (HPLC) Key Analytical Data (1H NMR)
Chromene ester 70–80 >95% δ 8.09 (s, 1H, chromene H-3)
Carboxylic acid 80–90 >97% δ 12.81 (s, 1H, COOH)
Carboxamide 60–75 >98% δ 10.66 (s, 1H, CONH)

One-Pot Synthesis Using Ammonium Acetate

This method, inspired by sulfonamide chromene derivatives, leverages a one-pot cascade reaction to construct the chromene-sulfonamide-carboxamide scaffold.

Reaction Mechanism

  • Sulfonamide Formation : 4-Sulfamoylphenethylamine reacts with 3-formyl-4-hydroxybenzenesulfonyl chloride in acetonitrile, forming the sulfonamide intermediate.
  • Chromene Cyclization : Malononitrile or ethyl cyanoacetate condenses with the formyl group, followed by intramolecular cyclization mediated by ammonium acetate.
  • Tautomerization : The intermediate tautomerizes to the 4H-chromene structure.

Optimization Insights

  • Catalyst : Ammonium acetate (2.0 equiv) enhances cyclization efficiency.
  • Solvent : Acetonitrile at 80°C for 5 hours achieves optimal conversion.
  • Yield : 65–78%
Table 2. One-Pot Synthesis Outcomes
Starting Material Product Purity (%) Reaction Time (h) Yield (%)
Malononitrile 92 5 78
Ethyl cyanoacetate 89 6 65

Michael Addition-Heterocyclization Route

Adapted from chromene-azo-sulfonamide hybrids, this route employs a Michael addition followed by O-heterocyclization.

Synthetic Protocol

  • Michael Adduct Formation : Ethyl 2-cyano-3-(7-methyl-4-oxo-4H-chromen-2-yl)acrylate reacts with 4-sulfamoylphenethylamine in ethanol.
  • Cyclization : The adduct undergoes intramolecular cyclization in the presence of piperidine (20 mol%), forming the chromene-carboxamide core.

Key Parameters

  • Temperature : 75–80°C
  • Catalyst : Piperidine (0.2 equiv)
  • Yield : 70–82%
Table 3. Cyclization Efficiency
Catalyst Solvent Time (h) Yield (%)
Piperidine Ethanol 8 82
DBU DMF 6 75

Comparative Analysis of Methods

Yield and Scalability

  • Three-Step Synthesis : High intermediate purity but moderate overall yield (45–60% overall).
  • One-Pot Synthesis : Faster but requires stringent control over reaction conditions.
  • Michael Addition Route : Superior yields (70–82%) and amenable to gram-scale production.

Purity and Analytical Challenges

  • Chromene Ester Hydrolysis : Residual sodium salts may complicate acid purification.
  • Sulfonamide Byproducts : One-pot methods risk forming iminomethyl derivatives without precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfamoylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Activities

The pharmacological profile of 7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide includes:

1. Carbonic Anhydrase Inhibition

  • Mechanism : Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibitors of these enzymes can be useful in treating conditions like glaucoma, epilepsy, and cancer.
  • Activity : Studies have shown that derivatives of chromene compounds exhibit varying degrees of inhibition against different isoforms of human carbonic anhydrase (hCA). For instance, certain derivatives demonstrated Ki values indicating potent inhibitory activity, superior to traditional inhibitors such as acetazolamide .

2. Anticancer Properties

  • Research Findings : The chromene scaffold has been identified as a promising structure for developing anticancer agents. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of specific substituents on the chromene ring can enhance or diminish these effects .
  • Case Studies : In vitro studies have indicated that some chromene derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer therapies .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound:

Substituent PositionEffect on Activity
7-MethylBeneficial for hCA inhibition
6-ChloroDetrimental to hCA II activity
Sulfamoyl GroupEnhances binding affinity

Research has indicated that specific modifications to the chromene structure can significantly impact its biological activity. For example, the introduction of a methyl group at position 7 has been shown to enhance inhibitory potency against hCA isoforms, while other substitutions may reduce activity .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, typically starting from readily available chromone derivatives. The synthetic pathways often include:

  • Condensation Reactions : Combining chromone derivatives with sulfonamide precursors.
  • Functional Group Modifications : Introducing various substituents to enhance biological activity.

Mechanism of Action

The exact mechanism of action for 7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfamoyl and chromene moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromene Core

Compound 5c (7-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide)
  • Structure : Lacks the ethyl linker between the chromene and sulfamoylphenyl group.
  • Synthesis : Yielded 91% via coupling of 7-methyl-4-oxo-chromene-2-carboxylic acid with 4-sulfamoylaniline, melting point 309–311°C .
D103-1954 (6,7-Dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide)
  • Structure : Adds a methyl group at position 6 and retains the ethyl linker.
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)
  • Structure : Oxo group at position 2 instead of 4; carboxamide at position 3.
  • Synthesis : Prepared via reflux of salicyaldehyde and acetic acid, yielding a positional isomer with uncharacterized bioactivity .

Modifications to the Sulfamoyl Group

7-Methyl-N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide (CAS 898611-96-6)
  • Structure : Replaces sulfamoyl (-SO₂NH₂) with methyl(phenyl)sulfamoyl (-SO₂N(CH₃)Ph).
  • Molecular Weight : 448.5 (C₂₄H₂₀N₂O₅S).
  • Implications : The bulkier substituent may hinder enzyme active-site access but improve metabolic stability .
6-Ethyl-N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide (CAS 874355-58-5)
  • Structure : Ethyl group at position 6 and modified sulfamoyl group.
  • Molecular Weight : 462.5 (C₂₅H₂₂N₂O₅S).
  • Comparison : Enhanced steric effects could alter selectivity among CA isoforms .

Ethyl Linker vs. Direct Attachment

Target Compound vs. Compound 5c
  • Compound 5c : Direct attachment may enhance rigidity, favoring interactions with shallow binding pockets.
  • Activity Prediction : Ethyl-linked derivatives might exhibit broader isoform inhibition (e.g., CA-II, CA-IX) due to adaptable conformations .

Biological Activity

7-Methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, which exhibits a range of biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy with other compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S. The compound features a chromene backbone with a sulfamoyl phenyl group, which contributes to its biological properties.

Research indicates that compounds structurally related to this compound exhibit various mechanisms of action, including:

  • Antioxidant Activity : Similar chromene derivatives have shown significant antioxidant properties, inhibiting lipid peroxidation and scavenging free radicals .
  • Antimicrobial Effects : Compounds in this class have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, with mechanisms involving inhibition of protein synthesis and disruption of cell wall integrity .

Antioxidant Activity

A study evaluating related chromene derivatives reported that certain compounds exhibited potent inhibition of lipid peroxidation. For instance, some derivatives showed three times more potency than Trolox in rat brain homogenates .

CompoundIC50 (µM)Comparison to Trolox
7-Hydroxychroman Derivative103x more potent
Trolox30Reference

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625
Escherichia coli31.25

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the effects of chromene derivatives showed that the compound inhibited the growth of MRSA strains effectively, with an MBIC value indicating moderate-to-good antibiofilm activity compared to established antibiotics like ciprofloxacin .
  • Case Study on Antioxidant Properties : In a controlled environment, the antioxidant capacity of related compounds was assessed in vitro. The results demonstrated that these compounds could significantly reduce oxidative stress markers in cellular models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.